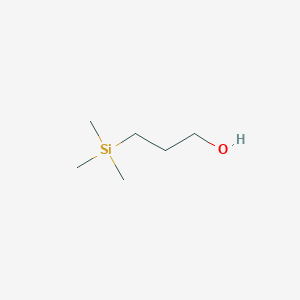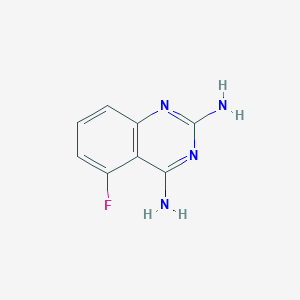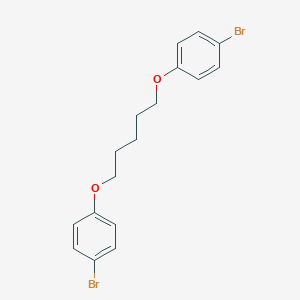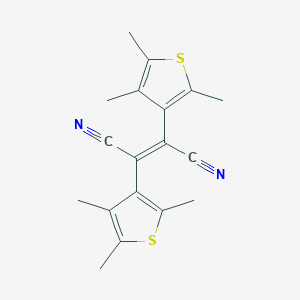
3-(Trimethylsilyl)-1-propanol
Übersicht
Beschreibung
3-(Trimethylsilyl)-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C6H16OSi and its molecular weight is 132.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96794. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-(Trimethylsilyl)-1-propanol
This compound ist eine vielseitige chemische Verbindung mit einer Reihe von Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Radikalbasiertes Reagenz in der organischen Chemie
This compound: , als Teil des (TMS)3SiH-Radikal-basierten Reagenzes, spielt eine bedeutende Rolle in der organischen Chemie. Es wird für Funktionsgruppenmodifikationen und als Mediator in sequentiellen Radikalreaktionen verwendet . Die Verbindung ermöglicht es, Reaktionen unter milden Bedingungen durchzuführen und Produkte mit hoher Chemo-, Regio- und Stereoselektivität zu erhalten.
Hydrosilylierungsprozesse
Diese Verbindung ist an enantioselektiven Hydrosilylierungsprozessen beteiligt, die das Reduktionssystem (TMS)3SiH/RSH nutzen . Es trägt zur Synthese komplexer Moleküle bei, indem es Silizium in Gegenwart eines Katalysators an eine Doppelbindung addiert, was ein kritischer Schritt bei der Herstellung verschiedener Pharmazeutika und Feinchemikalien ist.
Photopolymerisation
Im Bereich der Polymerwissenschaften wird this compound in der Photopolymerisation verwendet. Es ist insbesondere für seine Rolle bei der photoinduzierten Radikalpolymerisation von Olefinen und der photogeförderten kationischen Polymerisation von Epoxiden bekannt . Diese Anwendung ist entscheidend für die Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften.
Synthese neuer Derivate
Die Verbindung wird bei der Synthese neuer Derivate von Propynamiden verwendet. Es reagiert mit organischen Diseleniden, um 3-Alkylselanyl-2-propenamide und 3-Organylselanyl-2-propynamide zu erzeugen . Diese Reaktionen sind wichtig für die Entwicklung neuer Verbindungen mit potenziellen biologischen Aktivitäten.
Katalyse
This compound ist an katalytischen Prozessen beteiligt, insbesondere bei der Synthese von vinyli-schen und acetylenischen Seleniden mit der Amidgruppe . Dies hat Auswirkungen auf die Herstellung von Katalysatoren, die in einer Vielzahl von chemischen Reaktionen eingesetzt werden können und Effizienz und Selektivität verbessern.
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung ein Vorläufer bei der Synthese von Isbogrel, einem Thromboxan-A2-Synthase-Inhibitor und -Rezeptor-Antagonist . Isbogrel hat das Potenzial, Erkrankungen wie Asthma zu behandeln, was die Bedeutung der Verbindung für die Arzneimittelentwicklung zeigt.
Materialwissenschaften
Die Vielseitigkeit von this compound erstreckt sich auf die Materialwissenschaften, wo es verwendet wird, um Oberflächeneigenschaften zu modifizieren und spezielle Beschichtungen zu erzeugen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einem wertvollen Werkzeug für die Entwicklung neuer Materialien mit gewünschten Eigenschaften.
Antioxidative Forschung
Schließlich wird this compound in der antioxidativen Forschung verwendet. Seine Derivate spielen eine Rolle bei der Nachahmung der Aktivität von Glutathionperoxidase, einem Enzym, das den Körper vor oxidativem Schaden schützt . Diese Anwendung ist wichtig für das Verständnis und die potenzielle Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress.
Wirkmechanismus
Target of Action
It’s known that trimethylsilyl (tms) groups, which are part of the compound, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Mode of Action
For instance, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Biochemical Pathways
The tms group is known to be involved in various chemical reactions, including radical reductions, hydrosilylation, and consecutive radical reactions .
Pharmacokinetics
The tms group is known to increase the volatility of compounds, potentially influencing their bioavailability .
Result of Action
The tms group is known to make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of 3-(Trimethylsilyl)-1-propanol can be influenced by various environmental factors. For instance, the TMS group is known to be chemically inert, which means it’s resistant to reaction under many conditions . This could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-trimethylsilylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUCDHAZGAVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062710 | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-47-7 | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(trimethylsilyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trimethylsilyl)-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X3S2Y526B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(Trimethylsilyl)-1-propanol being investigated for use in actinide extraction?
A1: Research indicates that incorporating silicon-containing groups into diphosphonic acids can enhance their solubility in supercritical carbon dioxide (SC-CO2) [1]. This is particularly relevant for developing ligands capable of extracting actinide ions from solid waste using SC-CO2 extraction (SCDE) [1]. this compound, with its trimethylsilyl group, serves as a suitable reagent for introducing this silicon functionality into diphosphonic acids through esterification [1, 2].
Q2: How successful has the esterification of alkylenediphosphonic acids with this compound been?
A2: Researchers have successfully synthesized a series of di-[3-(trimethylsilyl)-1-propylene] alkylenediphosphonic acid diesters using this compound [3]. This reaction utilized dicyclohexylcarbodiimide (DCC) as an activating agent for the alkylenediphosphonic acids. The yields for these symmetrically-substituted diesters were reported to be around 60%, demonstrating the effectiveness of this method for incorporating silicon heteroatoms into diphosphonic acid structures [3].
Q3: How do the properties of silyl-derivatized diphosphonic acids compare to conventional alkylenediphosphonic acids?
A3: Studies indicate that silyl-derivatized diphosphonic acids, specifically those incorporating the 3-(Trimethylsilyl)-1-propylene group, exhibit similar metal complexation and extraction behaviors compared to their alkyl-substituted counterparts [1]. For instance, the extraction of metal ions like Fe(III), Th(IV), and Am(III) by the silyl-derivatized diphosphonic acid in organic solvents like o-xylene, closely mirrors the extraction performance observed with conventional alkylenediphosphonic acids [1]. These findings suggest that the introduction of the silyl group does not negatively impact the desired functionalities of these ligands for metal extraction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)







